tert-butyl N-[5-(2,4-difluorophenyl)-5-(2-hydroxyethylamino)pentyl]carbamate
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Overview
Description
Tert-butyl N-[5-(2,4-difluorophenyl)-5-(2-hydroxyethylamino)pentyl]carbamate is a synthetic organic compound characterized by the presence of a tert-butyl carbamate group and a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-(2,4-difluorophenyl)-5-(2-hydroxyethylamino)pentyl]carbamate typically involves multiple steps:
Formation of the difluorophenyl intermediate:
Amine protection: The amine group is protected using tert-butyl carbamate to prevent unwanted side reactions.
Coupling reaction: The protected amine is then coupled with the hydroxyethylamine moiety under controlled conditions.
Deprotection: The final step involves the removal of the protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamine moiety.
Reduction: Reduction reactions can target the difluorophenyl group, potentially altering its electronic properties.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[5-(2,4-difluorophenyl)-5-(2-hydroxyethylamino)pentyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new medications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(2,4-difluorophenyl)-5-(2-hydroxyethylamino)pentyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group can enhance binding affinity, while the hydroxyethylamine moiety may facilitate specific interactions with biological molecules. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[5-(2,4-difluorophenyl)-5-(2-aminoethyl)pentyl]carbamate
- tert-Butyl N-[5-(2,4-difluorophenyl)-5-(2-methoxyethylamino)pentyl]carbamate
Uniqueness
Tert-butyl N-[5-(2,4-difluorophenyl)-5-(2-hydroxyethylamino)pentyl]carbamate is unique due to the presence of the hydroxyethylamine moiety, which imparts specific reactivity and binding properties. This distinguishes it from similar compounds that may lack this functional group or possess different substituents.
Properties
IUPAC Name |
tert-butyl N-[5-(2,4-difluorophenyl)-5-(2-hydroxyethylamino)pentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28F2N2O3/c1-18(2,3)25-17(24)22-9-5-4-6-16(21-10-11-23)14-8-7-13(19)12-15(14)20/h7-8,12,16,21,23H,4-6,9-11H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNOODKOPUXCNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C1=C(C=C(C=C1)F)F)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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